Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate
Description
Overview of Chloromethyl 2-{[(tert-Butoxy)carbonyl]amino}hexanoate in Contemporary Organic Chemistry
This compound (C₁₂H₂₂ClNO₄) is a protected amino acid ester characterized by two critical functional groups: a tert-butoxycarbonyl (Boc)-protected amine and a chloromethyl ester moiety. With a molecular weight of 279.76 g/mol, this compound combines the stability of Boc protection with the electrophilic reactivity of the chloromethyl group, making it a versatile intermediate in synthetic organic chemistry. The Boc group, a cornerstone of modern peptide synthesis, shields the amine from undesired reactions during multi-step syntheses, while the chloromethyl ester serves as a leaving group, enabling nucleophilic substitutions for further functionalization.
Table 1: Key Molecular Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂ClNO₄ |
| Molecular Weight | 279.76 g/mol |
| IUPAC Name | chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate |
| Key Functional Groups | Boc-protected amine, chloromethyl ester |
The compound’s SMILES string, CCCCC(C(=O)OCCl)NC(=O)OC(C)(C)C, highlights its linear hexanoate backbone, Boc group at the second carbon, and chloromethyl ester terminus. This structural configuration underpins its utility in constructing complex molecules, particularly in pharmaceutical and bioconjugation applications.
Rationale for Academic Investigation and Research Relevance
The academic interest in this compound stems from its dual functionality, which addresses two persistent challenges in organic synthesis: amine protection and controlled reactivity. The Boc group, introduced in the 1950s, revolutionized peptide synthesis by enabling orthogonal deprotection strategies. Meanwhile, chloromethyl esters, first employed in the mid-20th century, provide a reliable pathway for introducing alkylating agents or crosslinkers.
Recent advancements in targeted protein degradation (e.g., PROTACs) have further amplified the compound’s relevance. As a linker, it facilitates the conjugation of ubiquitin ligase binders to target protein ligands, leveraging its Boc-protected amine for selective deprotection and its chloromethyl ester for covalent attachment. This dual reactivity positions the compound as a critical tool in developing next-generation therapeutics, warranting systematic studies to optimize its synthetic applications.
Historical Context and Evolution of Protected Amino Acid Esters
The development of protected amino acid esters parallels the growth of peptide chemistry. Early 20th-century efforts relied on carbobenzoxy (Cbz) groups, which required harsh conditions for removal. The introduction of the Boc group in 1957 marked a paradigm shift, offering stability under basic conditions and mild deprotection via trifluoroacetic acid. By the 1980s, Boc-protected amino acids became staples in solid-phase peptide synthesis, enabling the production of complex polypeptides like insulin analogs.
Chloromethyl esters emerged concurrently as key intermediates in alkylation and acylation reactions. Their utility in forming carbon-heteroatom bonds was first exploited in the synthesis of β-lactam antibiotics, where precise control over reactivity was critical. The fusion of Boc protection with chloromethyl esters, as seen in this compound, represents a synthesis of these historical advancements, combining protective-group chemistry with reactive handles for modular assembly.
Scope and Structure of the Present Research Outline
This article systematically explores this compound across five domains: (1) synthetic methodologies, (2) mechanistic insights into its reactivity, (3) applications in peptide and PROTAC synthesis, (4) comparative analysis with structural analogs, and (5) future directions in organic synthesis. Each section integrates experimental data, theoretical frameworks, and case studies to provide a holistic understanding of the compound’s role in modern chemistry. By adhering to this structure, the review aims to bridge historical context with cutting-edge applications, offering a resource for both novice and advanced researchers.
Properties
IUPAC Name |
chloromethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22ClNO4/c1-5-6-7-9(10(15)17-8-13)14-11(16)18-12(2,3)4/h9H,5-8H2,1-4H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIAFGSQCNAPFIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)OCCl)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The synthesis of this compound typically involves the esterification of a Boc-protected amino acid derivative with chloromethyl reagents. The most common route includes the reaction of a Boc-protected amino acid with chloromethyl chloroformate or related chloromethylating agents in the presence of a base such as triethylamine. This reaction is generally performed under mild conditions to avoid deprotection or side reactions.
Detailed Reaction Scheme
- Starting Material: Boc-protected amino acid (e.g., Boc-L-norleucine or Boc-L-hexanoic acid derivative)
- Reagents: Chloromethyl chloroformate or chloromethyl alcohol derivatives
- Base: Triethylamine (Et3N) or similar organic base
- Solvent: Dichloromethane (CH2Cl2) or other aprotic solvents
- Conditions: Room temperature, inert atmosphere (argon or nitrogen), reaction time varies from 1 to several hours
The reaction proceeds via nucleophilic attack of the carboxylate group of the Boc-protected amino acid on the chloromethyl chloroformate, forming the chloromethyl ester with retention of the Boc protecting group on the amino functionality.
Purification and Characterization
The crude product is typically purified by silica gel column chromatography using petroleum ether and ethyl acetate mixtures as eluents. The purified compound is obtained as a white to light yellow solid.
Characterization is performed using:
- High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight and formula.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^13C NMR confirm the structure and purity.
- Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Used for purity assessment and further purification if necessary.
Example from Literature
A representative preparation reported involves Boc-L-norleucine (200 mg, 0.86 mmol) reacted with 4-nitrophenyl chloroformate (209 mg, 1.04 mmol), DMAP (11 mg, 0.09 mmol), and triethylamine (145 µL, 1.04 mmol) in dichloromethane. The crude product was purified by silica gel chromatography (petroleum ether:ethyl acetate 9:1) to yield the desired chloromethyl ester as a white solid with a 65% yield. HRMS (ESI+) showed m/z 375.1534 (M + Na)+, consistent with the expected molecular formula.
Industrial and Continuous Flow Methods
Industrial synthesis may employ continuous flow microreactor technology to enhance control over reaction parameters, improve safety, and increase efficiency. This approach allows for precise temperature and mixing control, reducing side reactions and improving yields compared to traditional batch synthesis.
Data Table: Synthesis Parameters and Outcomes
Research Findings and Analytical Perspectives
- The Boc protecting group is crucial for stabilizing the amino group during chloromethyl ester formation, preventing side reactions such as amide bond cleavage or unwanted nucleophilic substitution.
- The chloromethyl ester functionality is reactive toward nucleophiles, making this compound a valuable intermediate for further functionalization, including peptide coupling and enzyme inhibitor synthesis.
- Purification by silica gel chromatography is effective, but RP-HPLC may be employed for higher purity requirements, especially in pharmaceutical contexts.
- Continuous flow synthesis offers improved reproducibility and scalability, which is advantageous for industrial applications.
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl ester moiety undergoes nucleophilic substitution reactions, enabling the introduction of diverse functional groups. This reactivity is pivotal for modifying the compound’s ester side chain.
For example, treatment with acrylonitrile under basic conditions (K₂CO₃, triethylbenzylammonium chloride) yields ethyl 2-benzylideneamino-4-cyanobutyrate, a key intermediate in arginase inhibitor synthesis .
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc group is cleaved under acidic conditions, regenerating the free amine for subsequent reactions:
-
Applications : Deprotection is critical for peptide chain elongation or introducing secondary functional groups.
Oxidation Reactions
The hexanoate backbone can undergo oxidation, though selectivity depends on reaction conditions:
-
Potassium permanganate (KMnO₄) : Oxidizes the ester’s α-carbon to a ketone or carboxylic acid under acidic or basic conditions.
-
Ozonolysis : Used in advanced syntheses to cleave alkenes (if present in modified derivatives) for fragment elaboration .
For instance, ozonolysis of intermediates at −78°C followed by reductive amination forms piperidine-containing structures .
Enzyme Inhibition Mechanisms
While not directly bioactive, derivatives of this compound inhibit enzymes such as human arginase (hARG) . Key interactions include:
-
Coordination with manganese ions in hARG’s active site via amine functionalities .
-
Structural mimicry of natural substrates, achieving inhibition constants (Kᵢ) in the nanomolar range .
Comparative Reactivity with Analogues
The compound’s unique Boc protection enhances stability compared to analogues:
| Compound | Reactivity Profile | Key Difference |
|---|---|---|
| Chloromethyl 6-aminohexanoate | Unprotected amine reacts indiscriminately, limiting synthetic utility | Lacks Boc group |
| (S)-1-tert-Butyl 6-methyl hexanedioate | Additional ester group increases polarity, reducing solubility in organic solvents | Dual ester functionalities |
| Tert-butyl 4-[2-(Boc)anilino]-3-nitrobenzoate | Aromatic nitro group directs electrophilic substitution, altering reaction pathways | Nitro-aromatic system |
Mechanistic Insights
-
Nucleophilic Substitution : Proceeds via an Sₙ2 mechanism at the chloromethyl carbon, with transition-state stabilization by polar aprotic solvents (e.g., DMF).
-
Boc Deprotection : Acid-mediated cleavage follows a two-step process : protonation of the carbonyl oxygen followed by tert-butyl cation elimination .
Scientific Research Applications
Scientific Research Applications of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate
This compound is a chemical compound with a chloromethyl group and a tert-butoxycarbonyl protecting group attached to a hexanoate backbone. It is primarily used in organic synthesis and pharmaceutical applications due to its reactivity and functional groups that facilitate various chemical transformations. The compound is valuable as an intermediate in synthesizing peptides and other complex molecules.
Chemistry
In chemistry, this compound serves as a crucial intermediate in synthesizing peptides and complex molecules. The synthesis of this compound typically involves protecting the amino group with a tert-butoxycarbonyl (Boc) group, using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium hydroxide.
Chemical Reactions Analysis:
- Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
- Deprotection Reactions: The Boc group can be removed under acidic conditions, such as with trifluoroacetic acid.
- Common Reagents and Conditions: Reagents like sodium azide or thiols can replace the chloromethyl group in nucleophilic substitution. Trifluoroacetic acid or hydrochloric acid in methanol can remove the Boc group.
- Major Products: Depending on the nucleophile used, substitution products can include azides, thiols, or other substituted derivatives. Removing the Boc group yields the free amino acid, which can be further utilized in peptide synthesis.
Biology and Medicine
In biological and medical research, this compound can synthesize peptide-based drugs and probes. The Boc-protected amino group ensures the compound remains stable under physiological conditions until deprotection is desired. The biological activity of this compound is attributed to its ability to interact with various biological targets. The chloromethyl group can participate in nucleophilic substitution reactions, potentially modifying proteins or nucleic acids, making it useful in drug design, especially for targeting enzymes or receptors involved in disease processes.
Biological Activities:
- Antimicrobial Activity: Preliminary studies suggest the compound may possess antimicrobial properties, although specific mechanisms remain to be elucidated.
- Anticancer Potential: The compound has been investigated as a potential anticancer agent, with studies indicating it may induce apoptosis in cancer cell lines.
- Enzyme Inhibition: It has shown promise in inhibiting specific enzymes crucial for tumor growth and proliferation.
Industry
Industrially, this compound is valuable in producing pharmaceuticals and fine chemicals. Its use in flow microreactor systems enhances the efficiency and sustainability of production processes. Industrial production likely involves similar steps but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability.
Mechanism of Action
The mechanism of action of Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate involves its reactivity with nucleophiles and its ability to undergo hydrolysis. The Boc protecting group stabilizes the compound, allowing for selective reactions at the chloromethyl site. Upon deprotection, the free amino group can participate in further chemical transformations .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate with four related compounds derived from the evidence:
Reactivity and Stability
- Chloromethyl Ester (Target) : The chloromethyl group enhances reactivity in nucleophilic substitutions (e.g., displacement by amines or thiols), making it suitable for synthesizing alkylated intermediates. However, it is moisture-sensitive and requires inert storage conditions .
- Methyl Ester () : The methyl ester is hydrolytically stable under basic conditions but can be cleaved under acidic or enzymatic conditions. Its stability simplifies handling but limits reactivity compared to the chloromethyl analog .
- Carboxylic Acid () : The free acid lacks the ester’s reactivity but offers higher solubility in aqueous media, making it ideal for direct coupling in solid-phase peptide synthesis .
Stereochemical Considerations
- The (R)-enantiomer of Methyl 2-((tert-butoxycarbonyl)amino)hexanoate () highlights the importance of chirality in biological activity. The target compound’s stereochemical configuration (if specified) would similarly influence its application in enantioselective synthesis .
- Dicyclohexylamine (S)-6-(Cbz-amino)-2-(BOC-amino)hexanoate () demonstrates the use of stereochemically defined intermediates for complex molecule assembly .
Research Findings and Data
Biological Activity
Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity associated with this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a chloromethyl group and a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. The general formula can be represented as follows:
This structure contributes to its solubility and reactivity, making it suitable for various biochemical applications.
Mechanisms of Biological Activity
- Enzyme Inhibition : Research indicates that compounds similar to this compound exhibit inhibitory effects on specific enzymes. For instance, studies have shown that derivatives can inhibit proteases involved in various diseases, including cancer and viral infections .
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against a range of pathogens. Its derivatives have been tested for efficacy against bacteria and fungi, showing promising results in inhibiting growth at low concentrations .
- Cytotoxicity : In vitro studies have revealed that this compound exhibits cytotoxic effects on certain cancer cell lines. The compound's mechanism involves inducing apoptosis through mitochondrial pathways, which has been observed in assays using human cancer cell lines .
Study 1: Anticancer Activity
A study published in MDPI explored the anticancer potential of chloromethyl derivatives, including this compound. The results indicated an IC50 value of approximately 1.5 µM against specific cancer cell lines, suggesting significant cytotoxicity compared to standard chemotherapeutic agents .
Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of the compound against various bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 6 to 12.5 µg/mL, indicating effective inhibition of bacterial growth, particularly for strains resistant to conventional antibiotics .
Table 1: Biological Activity Overview
Q & A
Q. What are the key synthetic steps for preparing Chloromethyl 2-{[(tert-butoxy)carbonyl]amino}hexanoate?
The synthesis involves sequential protection and functionalization:
Amino Group Protection : The primary amino group is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaOH or Et₃N) to form the tert-butoxycarbonyl (Boc) group .
Chloromethyl Introduction : The chloromethyl group is introduced via nucleophilic substitution, often using chloromethyl methyl ether (MOMCl) or similar reagents in anhydrous conditions .
Purification : The product is isolated via column chromatography or recrystallization to achieve >95% purity .
Q. How does the Boc group enhance stability during synthesis?
The Boc group protects the amine from unwanted side reactions (e.g., nucleophilic attack or oxidation) during synthesis. It is stable under acidic and neutral conditions but can be selectively removed with trifluoroacetic acid (TFA) or HCl in dioxane, enabling subsequent modifications .
Q. What characterization techniques are critical for verifying the compound’s structure?
- NMR Spectroscopy : ¹H/¹³C NMR confirms Boc group integration (~1.4 ppm for tert-butyl protons) and chloromethyl resonance (~4.2 ppm) .
- IR Spectroscopy : Peaks at ~1680–1720 cm⁻¹ indicate carbonyl groups (Boc and ester) .
- HPLC/MS : Validates purity (>95%) and molecular weight (e.g., ESI-MS m/z: [M+H]⁺ = 276.2) .
Q. What common reactions does this compound undergo?
- Nucleophilic Substitution : The chloromethyl group reacts with amines, thiols, or alkoxides to form C–N, C–S, or C–O bonds .
- Deprotection : Acidic cleavage of the Boc group yields a free amine for peptide coupling .
Advanced Research Questions
Q. How can researchers optimize substitution reactions involving the chloromethyl group?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity .
- Temperature Control : Reactions at 50–60°C improve kinetics without decomposing heat-sensitive groups .
- Catalysis : Adding catalytic KI (Finkelstein conditions) accelerates halide exchange in SN2 reactions .
- Workflow : Use flow microreactors for precise mixing and reduced side products compared to batch processes .
Q. How should discrepancies in reaction yields under varying conditions be resolved?
- Data Triangulation : Compare yields across solvents (e.g., DMF vs. THF), temperatures, and nucleophile concentrations .
- Mechanistic Analysis : Use DFT calculations to model transition states and identify steric/electronic barriers (e.g., hindered access to the chloromethyl group due to Boc bulk) .
- Troubleshooting : Low yields may require Boc reprotection or alternative nucleophiles (e.g., benzylamine vs. aniline) .
Q. What strategies address stability issues during long-term storage?
Q. How does this compound compare to structural analogs in peptide synthesis?
| Compound | Key Features | Advantages |
|---|---|---|
| Chloromethyl 6-aminohexanoate | Unprotected amine; higher reactivity | Faster coupling but lower stability |
| Boc-protected valine derivatives | Shorter alkyl chain; reduced steric hindrance | Easier deprotection but limited functional diversity |
| Target Compound | Boc protection + chloromethyl group on hexanoate backbone | Balances stability, reactivity, and versatility |
Q. How can spectral data contradictions (e.g., unexpected NMR peaks) be interpreted?
- Impurity Analysis : Use 2D NMR (HSQC, HMBC) to assign peaks to byproducts (e.g., hydrolyzed ester or Boc-deprotected amine) .
- Dynamic Effects : Rotameric equilibria in the hexanoate chain may split peaks; variable-temperature NMR clarifies this .
Q. What are the implications of steric effects in enzyme inhibition studies?
The Boc group’s bulk may hinder binding to enzyme active sites. To test:
Deprotection : Compare inhibitory activity before/after Boc removal .
Docking Simulations : Use molecular dynamics to model interactions (e.g., with proteases or kinases) .
Methodological Recommendations
- Reaction Monitoring : Use in-situ FTIR or LC-MS to track Boc deprotection and substitution kinetics .
- Scale-Up : Adopt flow chemistry for reproducible, gram-scale synthesis with <5% yield variation .
- Toxicity Mitigation : Handle chloromethyl derivatives in fume hoods with nitrile gloves (WGK 3 hazard) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
